molecular formula C20H11NO2 B1203079 1-Nitrobenzo(e)pyrene CAS No. 91259-16-4

1-Nitrobenzo(e)pyrene

Cat. No. B1203079
CAS RN: 91259-16-4
M. Wt: 297.3 g/mol
InChI Key: MXWQJYPMZBPDRV-UHFFFAOYSA-N
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Description

1-Nitrobenzo(e)pyrene (1-nitro-BeP) is an environmental pollutant derived from the nitration of a non-carcinogen, benzo[e]pyrene . It is a polycyclic aromatic hydrocarbon and the result of incomplete combustion of organic matter .


Synthesis Analysis

The synthesis of 1-Nitrobenzo(e)pyrene involves indirect methods such as the tetrahydropyrene (THPy) approach . The main purpose of this strategy is to allow the performance of electrophilic aromatic substitutions (EAS) at positions 2 and 7 on pyrene .


Molecular Structure Analysis

1-Nitrobenzo(e)pyrene has a molecular formula of C20H11NO2 . The compound is one of the benzopyrenes, formed by a benzene ring fused to pyrene .


Chemical Reactions Analysis

1-Nitrobenzo(e)pyrene undergoes biotransformation by the fungus Cunninghamella elegans ATCC 36112 . After 72 hours of incubation, 89% of 1-nitro-[3 H]BeP added had been metabolized to two major metabolites .

Scientific Research Applications

  • Biotransformation by Fungi : 1-Nitro-BeP, derived from the nitration of benzo[e]pyrene, a non-carcinogen, undergoes biotransformation by the fungus Cunninghamella elegans. This process leads to the formation of metabolites like 1-nitro-6-benzo[e]pyrenylsulfate and 1-nitrobenzo[e]pyrene 6-O-β-glucopyranoside, showing altered metabolism patterns due to the nitro group at the C-1 position (Pothuluri et al., 1999).

  • Spectroscopy Analysis : The compound has been analyzed using 2D NMR spectroscopy, specifically COSY and NOESY spectra, to fully assign its 1H NMR spectra. This detailed spectroscopic analysis reveals significant long-range couplings and other characteristics unique to 1-nitro-BeP (Sydnes & Skjetne, 1986).

  • Environmental Pollution : Studies have measured concentrations of 1-nitro-BeP in various airborne and source particulate samples, revealing its correlation with mutagenicity. This indicates its significance as an environmental pollutant and its potential health hazards (Gibson, 1982).

  • Mutagenicity Studies : Research has focused on the mutagenic properties of 1-nitro-BeP and its metabolites. For instance, the formation of mutagenic metabolites like 1-nitro-BaP trans-7,8-dihydrodiol has been demonstrated, highlighting the compound's role in biological mutagenesis (Chou & Fu, 1983).

  • Chemical Synthesis : Synthesis methods for nitrobenzo[a]pyrene derivatives have been developed and optimized. These methods are essential for producing these compounds for further studies in mutagenicity and environmental contamination (Dyker, Kadzimirsz, & Thöne, 2003).

Mechanism of Action

The mechanism of action of 1-Nitrobenzo(e)pyrene is similar to that of aflatoxin which binds to the N7 position of guanine . There are indications that 1-Nitrobenzo(e)pyrene specifically targets the protective p53 gene .

Future Directions

Future research could focus on the biotransformation of 1-Nitrobenzo(e)pyrene by various organisms, as well as its impact on the environment and human health . Additionally, the excited state dynamics of 1-Nitrobenzo(e)pyrene could be studied using time-resolved fluorescence and transient absorption spectroscopic techniques .

properties

IUPAC Name

8-nitrobenzo[e]pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO2/c22-21(23)17-11-10-13-9-8-12-4-3-7-15-14-5-1-2-6-16(14)20(17)19(13)18(12)15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWQJYPMZBPDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10919871
Record name 1-Nitrobenzo[e]pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10919871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitrobenzo(e)pyrene

CAS RN

91259-16-4
Record name 1-Nitrobenzo[e]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91259-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nitrobenzo(e)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091259164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitrobenzo[e]pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10919871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-NITROBENZO(E)PYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IP76O9Q08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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